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Cat. No.: B1313040

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties,
and potential synthesis of 3-[(Ethylamino)methyl]phenol (CAS No: 91239-98-4). Due to the
limited availability of specific experimental data for this compound in peer-reviewed literature,
this guide combines available database information with a detailed, analogous experimental
protocol for its synthesis via reductive amination. Furthermore, predicted spectroscopic data
and a discussion of potential biological activities, based on structurally related compounds, are
presented to facilitate future research and development efforts.

Molecular Structure and Chemical Properties

3-[(Ethylamino)methyl]phenol is a phenolic compound characterized by an ethylaminomethyl
substituent at the meta-position of the phenol ring.

Table 1: Chemical Identifiers and Properties of 3-
[(Ethylamino)methyl]phenol
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Property Value Reference
IUPAC Name 3-[(Ethylamino)methyl]phenol

CAS Number 91239-98-4

Molecular Formula CoH13NO

Molecular Weight 151.21 g/mol

Canonical SMILES CCNCC1=CC(=CC=C1)0O

InChl=1S/C9H13NO/c1-2-10-
InChl 7-8-4-3-5-9(11)6-8/h3-6,10-
11H,2,7H2,1H3

Predicted XLogP3 1.1

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor
Count

Rotatable Bond Count 3

Synthesis Methodology: An Analogous
Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of 3-
[(Ethylamino)methyl]phenol is not readily available in the published literature, a standard and
effective method for its preparation is the reductive amination of 3-hydroxybenzaldehyde with
ethylamine.[1][2][3][4][5] This one-pot reaction involves the formation of an intermediate imine,
which is then reduced in situ to the desired secondary amine.

Workflow for the Synthesis of 3-
[(Ethylamino)methyl]phenol
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Synthesis Workflow of 3-[(Ethylamino)methyl]phenol
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Caption: A logical workflow for the synthesis of 3-[(Ethylamino)methyl]phenol.
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Detailed Experimental Protocol (Analogous)

Materials:

3-hydroxybenzaldehyde

Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a gas)
Sodium borohydride (NaBHa4)

Methanol

Ethyl acetate

Deionized water

Anhydrous magnesium sulfate or sodium sulfate
Hydrochloric acid (for pH adjustment during work-up)
Sodium bicarbonate (for neutralization)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-
hydroxybenzaldehyde (1.0 equivalent) in methanol.

Addition of Amine: To the stirred solution, add ethylamine (1.1 equivalents) dropwise at room
temperature. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation
of the imine intermediate.

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5
equivalents) in small portions, ensuring the temperature remains below 20°C. After the
addition is complete, remove the ice bath and allow the mixture to stir at room temperature
for an additional 3-4 hours.

Work-up: Quench the reaction by the slow addition of deionized water. Adjust the pH to
approximately 2 with hydrochloric acid and stir for 30 minutes. Then, neutralize the solution
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with a saturated sodium bicarbonate solution until the pH is approximately 8.

o Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic
layers.

e Drying and Concentration: Dry the combined organic layers over anhydrous magnesium
sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield
the crude product.

 Purification: The crude product can be purified by column chromatography on silica gel using
an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure
3-[(Ethylamino)methyl]phenol.

Spectroscopic and Analytical Characterization
(Predicted)

As of the date of this guide, experimental spectroscopic data for 3-
[(Ethylamino)methyl]phenol is not available in public databases. The following tables
summarize the predicted spectroscopic characteristics based on the known molecular structure
and typical values for the functional groups present.

Table 2: Predicted *H NMR Spectral Data for 3-
[(Ethylamino)methyl]phenol

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~1.1 Triplet 3H -CH2-CHs
~2.6 Quartet 2H -CHz2-CHs
~3.8 Singlet 2H Ar-CHz-NH-
~6.7-7.2 Multiplet 4H Aromatic protons
Variable Broad Singlet 1H -NH-
Variable Broad Singlet 1H -OH
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Note: The chemical shifts of the NH and OH protons are variable and depend on the solvent
and concentration.

Table 3: Predicted **C NMR Spectral Data for 3-
[(Ethylamino)methyl]phenol

Chemical Shift (6, ppm) Assignment
~15 -CH2-CHs

~45 -CH2-CHs

~55 Ar-CHz-NH-
~113-129 Aromatic CH
~140 Aromatic C-CH:
~157 Aromatic C-OH

Table 4: Predicted Key IR Absorption Frequencies for 3-
[(Ethylamino)methyllphenol

Wavenumber . ) ]

(cm—) Vibration Functional Group Reference
3400-3200 (broad) O-H stretch Phenol [61[71[8]
3400-3300 (medium) N-H stretch Secondary Amine [61[71[9]
3100-3000 C-H stretch Aromatic [8]
2975-2850 C-H stretch Aliphatic [8]
1600-1450 C=C stretch Aromatic Ring [8]
1260-1000 C-O stretch Phenol [8]

Mass Spectrometry Fragmentation (Predicted)

In electron ionization mass spectrometry, 3-[(Ethylamino)methyl]phenol is expected to exhibit
a molecular ion peak (M*) at m/z = 151. A prominent fragmentation pattern for benzylamines is
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the alpha-cleavage, leading to the loss of an ethyl group to form a stable benzylic cation.[10]
[11][12][13]

Predicted Fragmentation Pathway:

Predicted Mass Spectrometry Fragmentation
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Caption: A simplified predicted fragmentation pathway for 3-[(Ethylamino)methyl]phenol.

Potential Biological Activity and Signaling Pathways
(Analog-Based Discussion)

Specific pharmacological studies on 3-[(Ethylamino)methyl]phenol are not currently
available. However, the aminomethylphenol scaffold is present in various biologically active
molecules, suggesting potential areas for investigation.[14][15]

Potential Pharmacological Profile:

e Antioxidant and Anti-inflammatory Activity: Phenolic compounds are well-known for their
antioxidant properties due to their ability to scavenge free radicals.[16][17][18][19][20][21]
The presence of the phenol group in 3-[(Ethylamino)methyl]phenol suggests it may
possess similar activities.
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e Enzyme Inhibition: Some aminomethylphenols have been reported to act as inhibitors of
certain kinases, such as protein kinase C (PKC), which are involved in cellular signaling

pathways regulating cell growth and proliferation.[14]

o Anticancer Properties: Certain aminomethyl derivatives of natural phenols like eugenol have
demonstrated anticancer activity in preclinical models.[15] The structural similarity suggests
that 3-[(Ethylamino)methyl]phenol could be a candidate for investigation in this area.

Hypothesized Signaling Pathway Involvement:

Based on the activities of related phenolic compounds, 3-[(Ethylamino)methyl]phenol could
potentially modulate signaling pathways involved in inflammation and oxidative stress, such as
the NF-kB pathway.[14] By reducing reactive oxygen species, it might indirectly inhibit the
activation of NF-kB, a key regulator of pro-inflammatory gene expression. Further research is
required to validate these hypotheses.
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Hypothesized Modulation of NF-kB Pathway
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Caption: A hypothesized mechanism of anti-inflammatory action via the NF-kB pathway.
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Conclusion and Future Directions

3-[(Ethylamino)methyl]phenol is a readily synthesizable compound with potential for
biological activity based on its structural motifs. This guide provides a foundational
understanding of its chemistry and a practical, albeit analogous, protocol for its synthesis. The
lack of experimental data underscores the need for further research to fully characterize this
molecule. Future studies should focus on:

o The execution and optimization of the proposed synthesis protocol.
o Comprehensive spectroscopic characterization (NMR, IR, MS) to confirm its structure.

« Invitro and in vivo evaluation of its antioxidant, anti-inflammatory, and potential anticancer
activities.

 Investigation of its effects on relevant signaling pathways to elucidate its mechanism of
action.

Such research will be crucial in determining the potential of 3-[(Ethylamino)methyl]phenol as
a lead compound in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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